molecular formula C17H15N3O5S B2650792 3-methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 896297-77-1

3-methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2650792
CAS No.: 896297-77-1
M. Wt: 373.38
InChI Key: KHDJFRIBMBSPRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound based on the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold, a structure identified in scientific literature as a privileged scaffold for the development of novel antibacterial agents . Compounds within this chemical class have demonstrated potent and promising activity against a range of clinically significant drug-resistant bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Neisseria gonorrhoeae . The 1,3,4-oxadiazole ring is a key pharmacophore, known to act as a bioisostere for carbonyl-containing molecules and capable of forming hydrogen bonds that are critical for interacting with biological targets . Research into structurally similar N-(1,3,4-oxadiazol-2-yl)benzamides suggests that their mechanism of action may be multi-targeting, potentially involving the regulation of essential bacterial processes such as menaquinone biosynthesis, iron homeostasis, and membrane depolarization, which contributes to a low propensity for resistance development . This benzamide derivative is provided exclusively for non-human research applications in fields such as medicinal chemistry, microbiology, and antibacterial drug discovery. It is intended for use in laboratory investigations only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for human consumption of any kind.

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-24-14-9-4-3-8-13(14)16-19-20-17(25-16)18-15(21)11-6-5-7-12(10-11)26(2,22)23/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDJFRIBMBSPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common route starts with the preparation of the oxadiazole ring, which can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The methanesulfonyl group is introduced through sulfonation reactions, often using methanesulfonyl chloride in the presence of a base like triethylamine. The final step involves coupling the oxadiazole intermediate with the benzamide moiety, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit promising anticancer properties. For instance, derivatives related to 1,3,4-oxadiazoles have been studied for their ability to inhibit cancer cell proliferation. These compounds have shown selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) studies suggest that modifications on the oxadiazole ring can enhance the anticancer efficacy of these compounds .

Histone Deacetylase Inhibition
The compound has been identified as a potential inhibitor of histone deacetylase 6 (HDAC6), an enzyme implicated in various cancers and neurodegenerative diseases. Inhibitors of HDAC6 are being explored for their ability to induce cell cycle arrest and apoptosis in cancer cells. The presence of the methanesulfonyl group is believed to enhance the binding affinity of the compound to HDAC6 .

Pharmacological Applications

Anti-inflammatory Effects
In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties. It has been tested against models of inflammation and has shown potential in reducing inflammatory markers. The electron-donating functionalities present in its structure are crucial for enhancing its anti-inflammatory activity .

Antimicrobial Activity
The compound's derivatives have also been evaluated for their antimicrobial properties. Studies indicate that certain oxadiazole derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This makes them candidates for developing new antibiotics, especially in light of rising antibiotic resistance .

Material Science Applications

Polymer Chemistry
In material science, oxadiazole-containing compounds are being investigated for their use in polymer synthesis. Their unique electronic properties allow them to be incorporated into polymers that can be used in organic electronics and photonic devices. The incorporation of such compounds can enhance the thermal stability and mechanical properties of the resulting materials.

Table 1: Summary of Biological Activities

Activity Type Description Reference
AnticancerSelective cytotoxicity against breast and lung cancer cells
HDAC6 InhibitionInduces apoptosis and cell cycle arrest
Anti-inflammatoryReduces inflammatory markers in vitro
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Case Study: Anticancer Evaluation

A study evaluated a series of oxadiazole derivatives, including those related to 3-methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, against various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability with IC50 values comparable to established chemotherapeutics .

Case Study: HDAC6 Inhibition

In an experimental setup aimed at assessing HDAC6 inhibition, the compound demonstrated a dose-dependent inhibition of HDAC6 activity in vitro. This suggests its potential utility in treating diseases associated with aberrant HDAC6 activity, such as certain cancers and neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Variations and Implications

LMM5 and LMM11 feature sulfamoyl groups, which are critical for thioredoxin reductase inhibition .

Aryl Substituents on Oxadiazole: The 2-methoxyphenyl group in the target compound and analog may enhance π-π interactions compared to the 4-methoxyphenyl group in LMM3.

Benzamide Modifications :

  • Substitution at position 3 (methanesulfonyl) vs. position 4 (sulfamoyl/sulfonyl) alters electronic properties and binding modes. For example, OZE-II’s sulfonyl group at position 4 may enhance hydrogen bonding with bacterial targets .

Druglikeness and Physicochemical Properties

  • Hydrogen Bonding : The methanesulfonyl group may act as a hydrogen bond acceptor, similar to the sulfamoyl groups in LMM5/LMM11, enhancing target binding .
  • Molecular Weight : The target compound (415.41 g/mol) is within the acceptable range for oral bioavailability, unlike higher-MW analogs like OZE-II (488.51 g/mol) .

Biological Activity

3-Methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15H16N4O3S
  • Molecular Weight : 336.38 g/mol

Research indicates that compounds containing the 1,3,4-oxadiazole moiety, such as this one, exhibit significant biological activity by inhibiting HDACs. HDACs play a critical role in the regulation of gene expression through the modification of histones, impacting various cellular processes including cell cycle progression and apoptosis .

Inhibition of Histone Deacetylase (HDAC)

The primary biological activity attributed to this compound is its role as an HDAC6 inhibitor. This inhibition is crucial for therapeutic applications in cancer and neurodegenerative diseases. Selective inhibition of HDAC6 has been shown to reduce side effects associated with non-selective inhibitors .

Antimicrobial Activity

Studies have demonstrated that related oxadiazole compounds possess antimicrobial properties. For instance, N-(1,3,4-Oxadiazol-2-yl)benzamides have shown potent activity against various bacterial strains including Neisseria gonorrhoeae and methicillin-resistant Staphylococcus aureus (MRSA) . Although specific data on this compound's antimicrobial efficacy is limited, its structural similarity suggests potential activity.

Study on HDAC Inhibition

A study evaluated the HDAC inhibitory effects of several oxadiazole derivatives, including those structurally similar to the compound . The results indicated that these compounds could effectively induce apoptosis in cancer cell lines by modulating histone acetylation levels .

Pharmacokinetics and Metabolism

Research involving the pharmacokinetics of oxadiazole derivatives highlighted the importance of understanding their metabolic pathways. For example, metabolites such as N-hydroxy derivatives were identified using HPLC-MS/MS techniques in animal models. This study emphasizes the necessity for further exploration into how this compound is metabolized and its systemic exposure .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of various related compounds:

Compound NameActivityReference
4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamideSelective HDAC inhibitor
N-(1,3,4-Oxadiazol-2-yl)benzamidesAntimicrobial against MRSA
5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-aminePotential anticancer activity

Q & A

Q. What are the optimal synthetic routes for preparing 3-methanesulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves three key steps: (1) formation of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate, (2) sulfonylation or sulfonation to introduce the methanesulfonyl group, and (3) coupling reactions to link the benzamide moiety. For example, hydrazides derived from 2-methoxyphenyl precursors can be cyclized using cyanogen bromide (BrCN) in methanol . To improve yields, optimize the stoichiometry of coupling agents (e.g., 3-methanesulfonylbenzoyl chloride) and use anhydrous conditions with bases like NaH in THF to minimize hydrolysis . Purity can be enhanced via recrystallization from DMSO/water mixtures .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm the oxadiazole ring (C=N peaks at ~160–165 ppm) and methoxy group (δ ~3.8 ppm for OCH3) .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~400–420) .
  • IR Spectroscopy : Identify sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .

Q. What preliminary biological assays are recommended to evaluate its antimicrobial or antitumor potential?

Methodological Answer:

  • Antimicrobial Activity : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
  • Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with IC50 calculations .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the oxadiazole or benzamide moieties) affect bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Oxadiazole Substituents : Electron-withdrawing groups (e.g., Cl at the phenyl ring) enhance antimicrobial activity by increasing electrophilicity .
  • Benzamide Modifications : Methoxy groups at the ortho position (2-methoxyphenyl) improve solubility and membrane permeability compared to para-substituted analogs .
  • Sulfonyl Group : Methanesulfonyl derivatives show higher stability than methylsulfanyl analogs under physiological conditions .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C. The oxadiazole ring is stable at neutral pH but hydrolyzes under strongly acidic/basic conditions (e.g., t1/2 < 24 hours at pH 12) .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 250°C, suggesting suitability for high-temperature applications in material science .

Q. What computational strategies can predict binding modes with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial dihydrofolate reductase (DHFR) or human topoisomerase II. The methanesulfonyl group often forms hydrogen bonds with catalytic residues (e.g., Asp26 in DHFR) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Pay attention to π-π stacking between the oxadiazole ring and aromatic side chains .

Q. How can contradictory data in biological assays (e.g., variable IC50 values across studies) be resolved?

Methodological Answer:

  • Standardize Protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
  • Control for Solubility : Use DMSO concentrations ≤0.1% to avoid solvent interference.
  • Validate Targets : Confirm mechanism-of-action via knockout assays (e.g., CRISPR/Cas9 for suspected enzyme targets) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.